molecular formula C11H11N3O2 B063862 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate CAS No. 161373-42-8

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate

Cat. No.: B063862
CAS No.: 161373-42-8
M. Wt: 217.22 g/mol
InChI Key: QVHURDLSHVYKIZ-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate is a heterocyclic compound featuring a cinnoline core—a bicyclic structure composed of a benzene ring fused to a pyridazine ring. The molecule is substituted with an amino group at position 4, methyl groups at positions 6 and 7, and a carboxylic acid moiety at position 3. The hydrate form indicates the presence of water molecules in its crystalline structure, which may enhance solubility and stability.

Properties

IUPAC Name

4-amino-6,7-dimethylcinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-5-3-7-8(4-6(5)2)13-14-10(9(7)12)11(15)16/h3-4H,1-2H3,(H2,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHURDLSHVYKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=NC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167128
Record name 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161373-42-8
Record name 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclodehydration of Anthranilic Acid Derivatives

A foundational approach involves cyclodehydration of anthranilic acid (1 ) to form 2-methyl-4(H)-benzoxazin-4-one (2 ) in acetic anhydride. This intermediate serves as a precursor for introducing the cinnoline core. Subsequent reaction with polyamines (a–d ) in the presence of 1,1’-carbonyldiimidazole (CDI) yields bisanthranilamides (3a–d ), which undergo cyclization to form cinnoline derivatives. For example:

Anthranilic acid+Acetic anhydride2-Methyl-4(H)-benzoxazin-4-one(Yield: 85–90%)[3]\text{Anthranilic acid} + \text{Acetic anhydride} \rightarrow \text{2-Methyl-4(H)-benzoxazin-4-one} \quad (\text{Yield: 85–90\%})

The amino group at position 4 is introduced via nucleophilic substitution using ammonia or amines, while methyl groups are added via alkylation with methyl iodide under basic conditions.

Hydrazinolysis of Cinnolinecarboxylate Esters

The hydrazide group is introduced through hydrazinolysis of a cinnolinecarboxylate ester intermediate. Ethyl 3-cinnolinecarboxylate, synthesized via esterification of the corresponding carboxylic acid, reacts with hydrazine hydrate under reflux in ethanol to yield the hydrazide derivative:

Ethyl 3-cinnolinecarboxylate+Hydrazine hydrate3-Cinnolinecarboxylic acid hydrazide(Yield: 70–75%)[3]\text{Ethyl 3-cinnolinecarboxylate} + \text{Hydrazine hydrate} \rightarrow \text{3-Cinnolinecarboxylic acid hydrazide} \quad (\text{Yield: 70–75\%})

Optimization studies indicate that prolonged reaction times (>12 hours) and excess hydrazine improve conversion rates.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Reaction efficiency is highly sensitive to temperature and solvent polarity. Cyclodehydration in acetic anhydride proceeds optimally at 120–130°C, while hydrazinolysis achieves maximum yield in ethanol at 80°C. Polar aprotic solvents like dimethylformamide (DMF) enhance CDI-mediated coupling reactions by stabilizing intermediates.

Catalytic Systems

CDI, a non-nucleophilic coupling agent, proves superior to traditional carbodiimides in minimizing side reactions during amide bond formation. Its use in bisanthranilamide synthesis improves yields by 15–20% compared to dicyclohexylcarbodiimide (DCC).

Table 1: Comparative Analysis of Synthesis Conditions for Cinnoline Derivatives

StepReagents/ConditionsYield (%)Purity (%)
CyclodehydrationAcetic anhydride, 130°C, 3h8895
HydrazinolysisEthanol, 80°C, 12h7590
CDI-mediated couplingDMF, RT, 2h9298

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The hydrazide proton (-CONHNH2_2) appears as a singlet at δ 11.4 ppm in 1^1H-NMR, while methyl groups resonate as singlets near δ 2.3 ppm. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at 1680–1700 cm1^{-1} and N-H bends at 3300–3500 cm1^{-1}.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) verifies molecular weight, with the target compound exhibiting a molecular ion peak at m/z 217.22 (C11_{11}H11_{11}N3_3O2_2).

Industrial-Scale Production Considerations

Scaling up synthesis necessitates continuous-flow reactors to maintain temperature control during exothermic steps like cyclodehydration. Catalyst recycling and solvent recovery systems reduce costs, while in-line analytics (e.g., HPLC) ensure batch consistency. Pilot studies demonstrate that throughput increases by 40% when transitioning from batch to flow chemistry .

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to 3-cinnolinecarboxylic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential for development as antibacterial agents.

Antifungal Agents

A series of derivatives synthesized from 3-cinnolinecarboxylic acid have been evaluated for antifungal activity. These derivatives were found to be effective against common fungal pathogens, indicating their potential use in treating fungal infections .

Anticancer Research

Studies have explored the anticancer potential of cinnoline derivatives, including 3-cinnolinecarboxylic acid. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, highlighting their role in cancer therapeutics .

CNS Activity

The compound has been investigated for its central nervous system (CNS) activity. Certain derivatives have shown sedative effects in preliminary screenings, suggesting applications in neuropharmacology .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-cinnolinecarboxylic acid, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
4-AminoquinolineAmino group on a quinoline structureKnown for strong antimalarial properties
Cinnolinic AcidSimpler structure without additional methyl groupsExhibits different reactivity patterns
6-MethylcinnolineSimilar core structure with one methyl groupPotentially lower biological activity

This table illustrates how variations in structure can significantly influence chemical behavior and biological activity.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of synthesized derivatives of 3-cinnolinecarboxylic acid against several bacterial strains. Results indicated a notable reduction in bacterial growth at varying concentrations, supporting its potential as an antibacterial agent.

Investigation into Anticancer Properties

Another study focused on the anticancer effects of cinnoline derivatives. The research employed cell viability assays to assess the impact on cancer cell lines. The findings revealed that certain derivatives effectively reduced cell proliferation and induced apoptosis, showcasing their promise in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Cinnolinecarboxylic Acid, 4-Amino-6,7-Dimethyl-, Hydrate and Analogous Compounds

Compound Name Core Structure Substituents Pharmacological Notes Key References
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate Cinnoline 4-amino, 6,7-dimethyl, 3-carboxylic acid, hydrate Limited direct data; structural similarity to bioactive quinoline analogs suggests potential metabolic or pharmacological roles.
4-Amino-6,7-dimethoxy-3-quinolinol hydrochloride hydrate (Metabolite II) Quinoline 4-amino, 6,7-dimethoxy, 3-hydroxy, hydrate Major metabolite of amiquinsin hydrochloride (hypotensive agent); discussed for pharmacological and toxicological properties. Hydrochloride salt enhances solubility.
Isoquinoline-3-carboxylic acid hydrate Isoquinoline 3-carboxylic acid, hydrate Used in chemical synthesis; no explicit pharmacological data reported. Hydrate likely improves aqueous solubility.
7-(Trifluoromethyl)-4-aminoquinoline Quinoline 4-amino, 7-trifluoromethyl Peripheral sympatholytic with hypotensive activity; trifluoromethyl group increases lipophilicity.

Key Observations:

Core Structure Differences: Cinnoline vs. Quinoline/Isoquinoline: The cinnoline core contains two adjacent nitrogen atoms in the pyridazine ring, whereas quinoline and isoquinoline have one nitrogen in a pyridine-like ring. Substituent Effects:

  • Methyl vs.
  • Hydrate Form: All three hydrates (cinnoline, quinoline, isoquinoline) likely exhibit improved water solubility compared to their anhydrous counterparts, a critical factor in drug formulation .

Pharmacological Implications: The quinoline-based metabolite (4-amino-6,7-dimethoxy-3-quinolinol) is linked to hypotensive activity, suggesting that the cinnoline analog’s amino and carboxylic acid groups could similarly interact with biological targets, such as enzymes or receptors involved in blood pressure regulation. However, the dimethyl substituents might reduce polarity, affecting tissue penetration .

Synthetic and Application Context: The isoquinoline analog’s use in chemical synthesis highlights the broader utility of carboxylic acid-functionalized heterocycles as intermediates.

Biological Activity

3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a cinnoline core with carboxylic acid and amino functional groups, which are critical for its biological activity. Various synthetic routes have been explored for the preparation of 4-amino-3-cinnolinecarboxylic acids, often involving the condensation of substituted cinnolines with amines or other nucleophiles.

Key Synthetic Pathways:

  • Decarboxylation : The decarboxylation of 4-amino-3-cinnolinecarboxylic acids yields 4-aminocinnolines, which exhibit distinct pharmacological profiles .
  • Hydrolysis : Alkaline hydrolysis leads to the formation of 4-oxo-3-cinnolinecarboxylic acids, further diversifying the chemical landscape available for biological testing .

Central Nervous System (CNS) Effects

Research indicates that several derivatives of 3-cinnolinecarboxylic acid exhibit significant CNS activity. A study demonstrated that compounds derived from 4-amino-3-cinnolinecarboxylic acids showed notable effects in pharmacological tests targeting CNS pathways .

Antimicrobial Properties

The antibacterial and antifungal activities of various derivatives have been documented. In one study, synthesized compounds were tested against a range of pathogens, showing promising results in inhibiting bacterial growth and fungal infections .

Table 1: Biological Activity Summary

CompoundActivity TypeIC50 (μM)Reference
4-Amino-3-cinnolinecarboxylic acidAntibacterial15.2
4-Amino-3-cinnolinecarboxamideAntifungal12.8
4-Amino-3-cinnoline derivativesCNS activityVaries

Case Studies

  • CNS Activity Assessment : A series of pharmacological tests were conducted to evaluate the CNS effects of various substituted cinnolines. The results indicated that certain derivatives displayed anxiolytic and sedative properties, suggesting potential therapeutic applications in treating anxiety disorders .
  • Antimicrobial Testing : In a comparative study, several synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria. The results revealed that some compounds had superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of cinnoline derivatives. It was found that modifications at the amino and carboxylic acid positions significantly influenced their biological properties. For instance:

  • Substituents at Position 6 and 7 : These modifications enhance antimicrobial efficacy while maintaining acceptable toxicity levels .
  • Hydration State : The hydrate form of the compound appears to stabilize its structure, enhancing solubility and bioavailability in biological systems .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-, hydrate, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves reducing nitro intermediates using hydrazine hydrate in the presence of 10% Pd/C under reflux conditions. For example, nitro groups in cinnoline derivatives can be selectively reduced to amines using hydrazine hydrate in isopropanol, yielding amino-substituted products with high purity (≥92%) . Optimization includes controlling reaction time (e.g., 10–12 hours), temperature (reflux at ~80°C), and catalyst loading (10% by weight). Post-reaction purification via recrystallization or column chromatography may enhance yield and purity.

Basic: How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:
Use a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm substituent positions and hydrate formation. Peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are critical .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
  • Mass Spectrometry (HRMS): Confirm molecular weight and hydrate stoichiometry (e.g., [M+H+^+] for anhydrous vs. [M+H2_2O+H+^+] for hydrated forms) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., hydrazine hydrate, SOCl2_2) .
  • Waste Disposal: Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal. Hydrazine-containing waste requires specialized treatment due to toxicity .
  • Storage: Store in airtight containers at 2–8°C to prevent hydrate decomposition or moisture absorption .

Advanced: How can researchers investigate the antibacterial activity of this compound, and what methodological controls are essential?

Methodological Answer:

  • Agar Diffusion Assays: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Use ampicillin and gentamycin as positive controls.
  • Minimum Inhibitory Concentration (MIC): Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours.
  • Data Validation: Include triplicate experiments and statistical analysis (e.g., ANOVA) to address variability. Ensure solvent controls (e.g., DMSO ≤1% v/v) to rule out solvent toxicity .

Advanced: How can computational modeling predict the hydrate stability and intermolecular interactions of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound in explicit water to analyze hydrate stability. Use force fields (e.g., AMBER) to assess hydrogen bonding between the carboxylic acid group and water molecules.
  • Density Functional Theory (DFT): Calculate thermodynamic stability (ΔG) of hydrated vs. anhydrous forms. Focus on lattice energy contributions from methyl and amino substituents .
  • Crystallography: Pair computational predictions with experimental X-ray diffraction (if single crystals are obtainable) to validate hydrate lattice parameters.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally analogous cinnoline derivatives (e.g., 2-phenyl-quinoline-4-carboxylic acids) to identify consistent peaks .
  • Solvent Effects: Re-run NMR in alternative deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to distinguish solvent-induced shifts from structural anomalies.
  • Isotopic Labeling: Use 15N^{15}N-labeled intermediates to clarify ambiguous amine or nitro group signals .

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